REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[K+].[K+].[CH:17](I)([CH3:19])[CH3:18]>C(#N)C>[CH:17]([O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)([CH3:19])[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the solid was washed with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified with flash-chromatography (80% n-hexane/20% ethyl acetate)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |